Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-3-20-12(18)8-22-11-5-9(15)7-17-10(6-16-13(11)17)14(19)21-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABCWOBBAAESDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CN2C1=NC=C2C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. One common method includes the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones under basic conditions . This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed coupling reactions. For instance, palladium-catalyzed Sonogashira coupling followed by cyclization is a widely used method . This approach allows for the efficient assembly of the imidazo[1,2-a]pyridine scaffold under relatively mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and carboxylate groups.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions involving different electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with imidazo[1,2-a]pyridine structures exhibit promising anticancer properties. Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate has been evaluated for its potential as a topoisomerase inhibitor. Topoisomerases are enzymes critical for DNA replication and transcription; thus, inhibiting these enzymes can lead to cancer cell death.
Case Study:
In vitro assays demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis through the activation of the caspase pathway. The structure-activity relationship (SAR) studies suggest that modifications to the ethoxy group enhance its potency against specific cancer types .
Antimicrobial Properties
The imidazo[1,2-a]pyridine derivatives have also shown antimicrobial activity. This compound has been tested against various bacterial strains, including resistant strains of Staphylococcus aureus.
Findings:
The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Versatile Synthetic Intermediate
This compound serves as a crucial intermediate in synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Synthetic Pathway:
Utilizing a one-pot reaction strategy involving Ugi reactions and subsequent cyclizations has been developed to synthesize derivatives efficiently. This method allows for the rapid generation of a diverse library of compounds with potential biological activities .
Inhibition Studies
Research indicates that this compound can serve as a lead structure for developing inhibitors targeting specific protein-protein interactions (PPIs). For example, studies have shown it can inhibit the PD-L1/PD-1 interaction, which is crucial in cancer immunotherapy.
Experimental Results:
In assays using mouse splenocytes, compounds based on this scaffold demonstrated the ability to restore immune function by blocking PD-L1 interactions at nanomolar concentrations .
Summary of Findings
Mechanism of Action
The mechanism of action of ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit enzymes involved in the biosynthesis of essential bacterial components, making it effective against certain bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with analogues:
Key Findings from Comparative Studies
Electronic and Steric Effects
- The 8-(2-ethoxy-2-oxoethoxy) group in the target compound improves aqueous solubility compared to halogenated derivatives (e.g., 8-CF₃ or 8-I) but reduces metabolic stability due to ester hydrolysis susceptibility .
- Trifluoromethyl (CF₃) at position 8 (as in ) increases lipophilicity (LogP ~2.2), enhancing membrane permeability but reducing aqueous solubility.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine class, known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 316.74 g/mol. Its structure features an imidazole ring fused to a pyridine ring, with chloro and ethoxy substituents that enhance its reactivity and solubility in biological systems. The unique functional groups present in the compound contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN2O5 |
| Molecular Weight | 316.74 g/mol |
| CAS Number | 1807348-42-0 |
Anticancer Potential
Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties. These compounds can inhibit key enzymes involved in cancer cell proliferation. For example, some studies have focused on their ability to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This compound may also exhibit similar effects due to its structural features .
The biological activity of this compound is likely mediated through:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways essential for cell growth and survival.
- Reactive Intermediate Formation : The presence of the chloro group allows for nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.
Study on Antitubercular Activity
A study focused on a series of imidazo[1,2-a]pyridine derivatives demonstrated their effectiveness as antitubercular agents. Compounds similar to this compound exhibited low nanomolar MIC values against both drug-sensitive and resistant strains of MTB. These findings underscore the potential of this compound as a lead candidate for further development in tuberculosis treatment .
Safety and Pharmacokinetics
In evaluating new drug candidates, safety profiles are crucial. Some derivatives have shown favorable pharmacokinetic properties, indicating that they could be developed into viable therapeutic agents with manageable side effects .
Q & A
Basic: What synthetic strategies are commonly employed to prepare Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate, and how are intermediates validated?
Methodological Answer:
Key synthetic routes include cyclocondensation of halogenated pyrimidines with ethyl bromopyruvate, followed by Suzuki cross-coupling with arylboronic acids to introduce substituents . Intermediate validation relies on multinuclear NMR (e.g., -, -, -NMR) to confirm regiochemistry and detect potential isomerization. For example, -labeled derivatives help distinguish between C-2 and C-3 carboxylate isomers during Dimroth rearrangement . High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups .
Advanced: How does the Dimroth rearrangement affect structural isomerization in imidazo[1,2-a]pyridine derivatives, and what experimental conditions favor this process?
Methodological Answer:
The Dimroth rearrangement occurs under basic hydrolysis conditions, leading to ring-opening and re-closure at alternative positions (e.g., C-2 to C-3 carboxylate isomerism in imidazo[1,2-a]pyrimidines) . Isomerization is tracked via comparative NMR analysis of intermediates before and after hydrolysis. For instance, aqueous NaOH at elevated temperatures promotes rearrangement, while direct amidation of esters avoids it . Advanced isotopic labeling (e.g., ) and 2D NMR techniques (COSY, HSQC) are critical for mapping structural changes .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify substituent positions and detect impurities. For example, -NMR peaks at δ 1.2–1.4 ppm confirm ethoxy groups, while aromatic protons appear at δ 7.0–8.5 ppm .
- HRMS : Validates molecular formula (e.g., [M+H] ion matching calculated mass within 5 ppm error) .
- HPLC-PDA : Assesses purity (>95%) and detects byproducts. Mobile phases often use acetonitrile/water with 0.1% formic acid for optimal resolution .
Advanced: How can researchers optimize aqueous solubility and pharmacokinetic properties of nitroimidazo[1,2-a]pyridine analogs for in vitro assays?
Methodological Answer:
- Solubility Enhancement : Introduce polar substituents (e.g., sulfonamides, carboxylates) or employ prodrug strategies (e.g., ester hydrolysis to carboxylic acids) .
- In Vitro Assays : Use phosphate-buffered saline (PBS, pH 7.4) for solubility testing, and Caco-2 cell monolayers to assess permeability. LC-MS quantifies compound stability in simulated gastric fluid .
- Pharmacokinetic Profiling : Microsomal stability assays (e.g., liver microsomes + NADPH) measure metabolic half-life, while plasma protein binding is assessed via ultrafiltration .
Basic: What reaction conditions improve yield in one-pot syntheses of imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Catalytic Systems : In(OTf) or FeCl catalyze cyclization-condensation steps, reducing side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity at 80–100°C .
- Workup Strategies : Quenching with ice-water followed by ethyl acetate extraction minimizes decomposition of sensitive intermediates .
Advanced: How do computational methods aid in predicting photophysical properties of polymorphic imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- TD-DFT Calculations : Predict excited-state intramolecular proton transfer (ESIPT) pathways and emission wavelengths. For example, cyano-substituted derivatives exhibit red-shifted luminescence due to stabilized keto tautomers .
- Crystallographic Analysis : Single-crystal X-ray diffraction identifies H-bonding and π-π stacking interactions responsible for polymorph-dependent emission (e.g., yellow vs. red luminescence) .
- Correlation with Experiment : Overlap between calculated absorption spectra (CAM-B3LYP/6-31G*) and experimental UV-Vis data validates computational models .
Basic: What strategies mitigate competing side reactions during functionalization of the imidazo[1,2-a]pyridine core?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., ethoxycarbonyl groups) to direct electrophilic substitution to desired positions .
- Sequential Functionalization : Prioritize halogenation (e.g., bromine at C-6) before introducing bulky substituents to avoid steric hindrance .
- Monitoring via TLC : Use silica gel plates with UV visualization to track reaction progress and isolate intermediates promptly .
Advanced: How do substituent electronic effects influence the biological activity of imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance electrophilicity, improving binding to kinase active sites (e.g., PI3K inhibition by IPD-196 derivatives) .
- Structure-Activity Relationships (SAR) : Parallel synthesis of analogs with varied substituents (e.g., trifluoromethyl, cyano) identifies critical pharmacophores. IC values from kinase inhibition assays guide optimization .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like mTOR or Akt, correlating with in vitro cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
